Cas no 206115-40-4 (4-Chloro-3-(tributylstannyl)pyridine)

4-Chloro-3-(tributylstannyl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-chloro-3-(tributylstannyl)-
- 4-Chloro-3-(tributylstannyl)pyridine
- 206115-40-4
- SCHEMBL4204738
- Tributyl-(4-chloropyridin-3-yl)stannane
- 4-chloro-3-(tributylstannanyl)pyridine
- 4-Chloro-3-tributylstannanyl-pyridine
- 3-(Tributylstannyl)-4-chloropyridine
- SY283843
- 4-Chloro-3-(tributylstannyl)pyridine, AldrichCPR
- DA-43310
- A50088
- A924368
- ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- MFCD20483587
-
- MDL: MFCD20483587
- インチ: InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChIKey: ZUDFMNMRJSTEJR-UHFFFAOYSA-N
- ほほえんだ: CCCC[Sn](C1=C(Cl)C=CN=C1)(CCCC)CCCC
計算された属性
- せいみつぶんしりょう: 395.1119
- どういたいしつりょう: 403.108880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
4-Chloro-3-(tributylstannyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM365903-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$135 | 2022-06-12 | |
Matrix Scientific | 115560-25g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 25g |
$4410.00 | 2023-09-08 | |
Matrix Scientific | 115560-1g |
4-Chloro-3-(tributylstannyl)pyridine, 97% |
206115-40-4 | 97% | 1g |
$269.00 | 2023-09-08 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39766-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 97% | 1g |
1138.00 | 2021-06-01 | |
A2B Chem LLC | AF37684-25g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 25g |
$2404.00 | 2024-04-20 | |
A2B Chem LLC | AF37684-250mg |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 250mg |
$75.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY283843-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | ≥95% | 1g |
¥2520.00 | 2024-08-09 | |
1PlusChem | 1P00BJHW-250mg |
3-(tributylstannyl)-4-chloropyridine |
206115-40-4 | ≥95% | 250mg |
$54.00 | 2025-02-25 | |
1PlusChem | 1P00BJHW-25g |
3-(tributylstannyl)-4-chloropyridine |
206115-40-4 | 95% | 25g |
$3159.00 | 2025-02-25 | |
Chemenu | CM365903-1g |
4-Chloro-3-(tributylstannyl)pyridine |
206115-40-4 | 95% | 1g |
$391 | 2022-06-12 |
4-Chloro-3-(tributylstannyl)pyridine 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
4-Chloro-3-(tributylstannyl)pyridineに関する追加情報
4-Chloro-3-(tributylstannyl)pyridine: A Comprehensive Overview
4-Chloro-3-(tributylstannyl)pyridine, also known by its CAS number 206115-40-4, is a significant compound in the field of organic chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of a chlorine substituent at the 4-position and a tributylstannyl group at the 3-position makes this compound unique and valuable for various applications in synthetic chemistry.
The structure of 4-Chloro-3-(tributylstannyl)pyridine is characterized by the pyridine ring, which is a highly conjugated system. The chlorine atom at position 4 introduces electron-withdrawing effects, while the tributylstannyl group at position 3 is a bulky, electron-donating substituent. This combination of substituents creates a molecule with interesting electronic and steric properties, making it suitable for use in various chemical reactions.
Recent studies have highlighted the importance of 4-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions, particularly in the presence of transition metal catalysts. The tributylstannyl group acts as a good leaving group, facilitating nucleophilic substitutions and enabling the formation of new carbon-carbon bonds. This property has been exploited in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
In addition to its role in cross-coupling reactions, 4-Chloro-3-(tributylstannyl)pyridine has been studied for its ability to participate in other types of reactions, such as cycloadditions and ring-opening reactions. The electronic effects of the substituents on the pyridine ring influence the reactivity of the molecule, making it a versatile building block in organic synthesis.
The synthesis of 4-Chloro-3-(tributylstannyl)pyridine typically involves multi-step processes, including nucleophilic substitution and coupling reactions. Researchers have developed efficient methods to prepare this compound, often utilizing readily available starting materials and mild reaction conditions. These advancements have made it easier to access this compound for further studies and applications.
The application of 4-Chloro-3-(tributylstannyl)pyridine extends beyond organic synthesis. It has been used as a precursor in the preparation of other functionalized pyridine derivatives, which are valuable in materials science and drug discovery. For instance, derivatives of this compound have been explored for their potential as ligands in coordination chemistry or as components in advanced materials such as polymers and nanoparticles.
In conclusion, 4-Chloro-3-(tributylstannyl)pyridine, with its unique structure and reactivity, continues to be an important compound in modern organic chemistry. Its versatility as a building block and its role in enabling complex molecular transformations make it an essential tool for researchers working in various fields. As new applications and synthetic methods are discovered, this compound will undoubtedly remain at the forefront of chemical research.
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